Tributylamine

Catalog No.
S545796
CAS No.
102-82-9
M.F
(CH3CH2CH2CH2)3N
C12H27N
M. Wt
185.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylamine

CAS Number

102-82-9

Product Name

Tributylamine

IUPAC Name

N,N-dibutylbutan-1-amine

Molecular Formula

(CH3CH2CH2CH2)3N
C12H27N

Molecular Weight

185.35 g/mol

InChI

InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

IMFACGCPASFAPR-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCC

Solubility

Slightly soluble (NTP, 1992)
7.66e-04 M
In water, 142 mg/L at 25 °C
In water, 40 ppm at 18 °C
Sparingly soluble in water
Soluble in acetone; very soluble in ethanol, ethyl ether
Soublel in most org solvents
Solubility in water, g/100ml at 20 °C: 0.3

Synonyms

tri-n-butylamine, tributylamine, tributylamine hydrochloride

Canonical SMILES

CCCCN(CCCC)CCCC

Description

The exact mass of the compound Tributylamine is 185.2143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)7.66e-04 min water, 142 mg/l at 25 °cin water, 40 ppm at 18 °csparingly soluble in watersoluble in acetone; very soluble in ethanol, ethyl ethersoublel in most org solventssolubility in water, g/100ml at 20 °c: 0.3. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Corrosion Inhibition

The potential of tributylamine as a volatile corrosion inhibitor for steel, particularly against hydrogen sulfide (H2S), has been explored (https://www.benchchem.com/). Research suggests that TBA's effectiveness is influenced by several factors, including H2S concentration, solution pH, and temperature. Scientists have employed various techniques like electrochemistry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to understand how TBA adsorbs on steel surfaces modified by sulfide and how this impacts the surface composition and structure. These studies highlight TBA's potential for real-world applications in corrosion control within the industrial sector.

Photovoltaic Materials

While tributylamine itself isn't directly used in photovoltaic materials, a closely related class of compounds called triarylamines have gained significant interest in this field (). Triarylamines possess excellent electron-donating and transporting properties due to their unique molecular structure. This characteristic has significantly enhanced the conversion efficiency of next-generation solar cells, particularly dye-sensitized solar cells. Research in this area underscores the importance of triarylamine-based materials for advancing solar cell technology and improving their ability to capture and convert sunlight into electricity.

CO2 Mineralization

Studies have shown that tributylamine can effectively promote CO2 mineralization in aqueous solutions rich in calcium (Ca2+) by acting as a pH regulator (). This finding holds promise for environmental applications such as reducing CO2 emissions and potentially developing novel commercial filling agents. The ability of TBA to influence CO2 mineralization warrants further investigation for its potential role in carbon capture and storage technologies.

Tributylamine is a colorless liquid with an ammonia-like odor []. It is a synthetic compound, not readily found in nature. TBA plays a significant role in organic chemistry due to its versatile properties as a solvent, catalyst, and reactant [].


Molecular Structure Analysis

The molecular structure of TBA consists of a central nitrogen atom bonded to three n-butyl groups (CH3CH2CH2CH2-). This structure classifies TBA as a tertiary amine, meaning all three bonding sites on the nitrogen are occupied by carbon groups []. This structure influences its solubility and reactivity compared to primary and secondary amines.


Chemical Reactions Analysis

Tributylamine participates in various chemical reactions, including:

  • Synthesis: TBA is typically synthesized through the reaction of butylamine with 1-butanol in the presence of a catalyst.
C4H9NH2 + 2 CH3CH2CH2CH2OH -> (C4H9)3N + 2 H2OButylamine  + 1-Butanol         -> Tributylamine  + Water
  • Acylation

    TBA reacts with acyl chlorides (R-COCl) to form N-substituted amides (R-CON(C4H9)2).

  • Proton Acceptor

    Due to its lone pair of electrons on the nitrogen atom, TBA acts as a Brønsted-Lowry base, accepting protons (H+) in reactions [].


Physical And Chemical Properties Analysis

  • Melting Point: -70 °C []
  • Boiling Point: 214-217 °C [, ]
  • Density: 0.778 g/cm³ []
  • Solubility: Slightly soluble in water (50 mg/L) but miscible with most organic solvents []
  • Stability: Relatively stable under normal storage conditions []

Tributylamine can pose several safety hazards:

  • Toxicity: Harmful if swallowed or absorbed through skin. It has a moderate oral LD50 (lethal dose 50%) for rats (420-780 mg/kg) [].
  • Skin and Eye Irritation: Causes severe irritation and potential burns upon contact [, ].
  • Flammability: Flammable liquid with a flash point of 63 °C [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Tributylamine appears as a pale yellow liquid with an ammonia-like odor. Less dense than water. Very irritating to skin, mucous membranes, and eyes. May be toxic by skin absorption. Low toxicity. Used as an inhibitor in hydraulic fluids.
Liquid
COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Pale yellow liquid

XLogP3

4

Exact Mass

185.2143

Boiling Point

415 °F at 760 mm Hg (NTP, 1992)
216.5 °C
207 °C
216-217 °C

Flash Point

185 °F (NTP, 1992)
63 °C (145 °F) - closed cup
145 °F (63 °C)
187 °F (open cup)
63 °C c.c.

Vapor Density

6.38 (NTP, 1992) (Relative to Air)
6.39 (Air = 1)
Relative vapor density (air = 1): 6.4

Density

0.7771 at 68 °F (NTP, 1992)
0.7782 at 20 °C/20 °C
Relative density (water = 1): 0.78

LogP

log Kow = 4.46
1.52

Odor

Odor of ammonia

Appearance

Solid powder

Melting Point

-94 °F (NTP, 1992)
-70.0 °C
-70 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C3TZB2W0R7

Related CAS

6309-30-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 3265 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (79.11%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (18.35%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (86.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (85.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H412 (13.51%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Tributylamine is a pale yellow liquid that smells like ammonia. It is slightly soluble in water. USE: Tributylamine is an important commercial chemical. It is used as a chemical intermediate, catalyst and stabilizer. EXPOSURE: Workers that produce or use tributylamine may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to tributylamine. If tributylamine is released to the environment it will be broken down in air by reaction with hydroxyl radicals. It may not be broken down in air by sunlight. It will not volatilize into air from soil and water surfaces. It is expected to move slowly through soil. It will be broken down slowly by microorganisms, and is expected to have low to moderate build up in fish. RISK: Data on the potential for tributylamine to produce toxic effects in humans were not available. Tributylamine is a minor skin and nose irritant in laboratory animals. It did not cause eye irritation. Incoordination, restlessness, and tremors occurred in laboratory animals that repeatedly breathed high air levels of tributylamine. No toxic effects were observed in laboratory animals that were fed low doses of tributylamine overtime. No abortions or birth defects were observed in laboratory animals exposed to tributylamine during pregnancy. No data on the potential for tributylamine to cause infertility were available. Data on the potential for tributylamine to cause cancer in laboratory animals were not available. The potential for tributylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

20 mm Hg at 212 °F (NTP, 1992)
0.09 mmHg
9.34X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 40-93

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

102-82-9

Wikipedia

Tributylamine

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

Prepared by vapor phase alkylation of ammonia with butanol.
By reaction of butanol or butyl chloride with ammonia.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Butanamine, N,N-dibutyl-: ACTIVE

Analytic Laboratory Methods

Analyte: aliphatic amines; matrix: air; range: 1 to 2400 mg/cu m in a 10-liter sample of air; procedure: adsorption on silica gel; elution with acid; GC analysis. /Aliphatic amines/
A mixture of 13 lower aliphatic amines were separated in a tenax-GC column by temperature programming gas chromatography. Primary amines were converted into corresponding schiff bases by reaction with benzaldehyde. /Aliphatic amines/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. Hygroscopic. Storage class (TRGS 510): Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.
Outside or detached storage is preferred. Separate from oxidizing materials, acids, and sources of halogen. Store in a cool, dry, well-ventilated location.

Interactions

Synergistic interactions between 2,4-D (94757) & environmental chemicals on in-vitro 2,4-D cytotoxicity & the influence of lipophilicity of the cmpds were investigated. GM-05757 cells were incubated with 2,4-D (used as its dimethylammonium salt) in binary combinations with /12 chemicals including/ ... tributylamine (102829), ... for 1 hr. All cmpds were used at concns previously determined not to have induced any growth inhibition (NOECs), measured as the ratio of cells counted immediately after exposure ended to those counted 48 hr after exposure ended. The concns of 2,4-D & the other chemicals alone & in combination causing a 20% decr in cell growth (EC20) were determined. Associations between the EC20s of the combinations & their lipophilicity, as indicated by the logarithm of the octanol/water partition coefficient, were examined by logistic regression techniques. All cmpds enhanced the toxicity of 2,4-D, as evidenced by decreases in the EC20. Except in the case of nitriloacetic-acid, the decreases in the EC20 were similar, varying from 43.3 to 60.7% over that of 2,4-D alone. ... Except for tributylamine, the decreases in EC20 produced by the combined exposures were strongly correlated with their lipophilicity. The correlation coefficient was reduced if tributylamine was included in the analysis. ... All chemicals may exhibit synergistic toxic effects when combined at nontoxic doses with dissimilar cmpds. The strength of the correlation appears to be related to lipophilicity. This correlation may reflect the ability of lipophilic cmpds to damage the cell membrane which then facilitates & enhances uptake of hydrophilic agents.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media

Bo Tan, Shruti Malu, Kenneth D Roth
PMID: 32361631   DOI: 10.1016/j.jchromb.2020.122120

Abstract

Accumulation of Immune Responsive Gene 1(IRG1) in macrophage induced by lipopolysaccharide (LPS) and interferon gamma (IFN-γ) leads to production of itaconate by decarboxylation of cis-aconitate. The biology associated with IRG1 and itaconate is not fully understood. A rapid and sensitive method for measurement of itaconate will benefit the study of IRG1 biology. Multiple HPLC and derivatization methods were tested. An ion pairing LC-MS/MS method using tributylamine/formic acid as ion pairing agents and a Hypercarb
guard column we proposed demonstrated better peak shape and better sensitivity for itaconate. The current protocol allows baseline separation of itaconate, citraconate, and cis-aconitate without derivatization and direct analysis of analytes in 80% methanol/water solution to avoid the dry-down step. It provides the limit of quantitation (LOQ) of 30 pg itaconate on column with a 4.5-minute run time. This method is validated for measurement of itaconate and cis-aconitate in RAW264.7 cell extract and cell media in a 96-well plate format. We applied this method to successfully measure the increase of itaconate and the decrease of cis-aconitate in RAW cell extract and cell media after LPS/IFN-γ treatment.


Decontamination efficacy of soapy water and water washing following exposure of toxic chemicals on human skin

Emma Forsberg, Linda Öberg, Elisabet Artursson, Elisabeth Wigenstam, Anders Bucht, Lina Thors
PMID: 32216482   DOI: 10.1080/15569527.2020.1748046

Abstract

Following exposure to toxic chemicals, skin uptake is a potential route of intoxication. Therefore, efficient methods for rapid skin decontamination to mitigate systemic effects are of utmost importance. In operational guidelines, skin decontamination is recommended to be performed by dry absorption and washing with water or soapy water. In the present study, evaluation of decontamination efficacy using water or soapy water was performed for five chemicals, three toxic industrial chemicals and two simulants for chemical warfare agents.
Decontamination was initiated at time points 5, 15, 45 and 120 min after exposure in order to evaluate the time window for efficient decontamination. Experiments were conducted utilizing an in vitro skin penetration model to allow exposure of toxic chemicals on human skin.
For all test substances, it was clearly demonstrated that decontamination had greater efficacy when initiated at the earliest time-point while decontamination after 120 min was less efficient. Adding soap to the water showed no significant improvement for any of the tested substances.
These results are of reledvance for the development of efficient operational decontamination procedures.


Medical management of a potentially toxic accidental trialkylamine ingestion during spaceflight

Rebecca S Blue, Joseph C Hudson, Michael F Rieders, John T James, Philip C Stepaniak
PMID: 24261066   DOI: 10.3357/asem.3711.2013

Abstract

To reduce excessive iodine consumption by astronauts, the National Aeronautics and Space Administration (NASA) has developed various methods of removing residual iodine after iodine-based water purification aboard spacecraft. The Low Iodine Residual System (LIRS) was developed as an iodine removal system for use aboard the space shuttle. This is a case report of an accidental, potentially toxic ingestion by astronauts aboard a space shuttle mission following exposure to contaminated water from LIRS filtration and the medical response operations that followed.
Astronauts ingested significant levels of trialkylamines from water that had passed through gamma-irradiated, de-iodination resin in the LIRS hardware. Medical response operations included crew evaluations, consultations with toxicologists and systems experts, hardware testing, contaminant evaluation, and close crewmember follow-up.
Despite the significant ingestion there were no adverse clinical symptoms in any of the exposed astronauts; however, the case highlights a simple pitfall in the classification of hardware that ultimately lead to a potentially harmful toxic ingestion among the crewmembers, and the real-time response of medical personnel to ensure crew safety.


Facile synthesis of amine-functional reduced graphene oxides as modified quick, easy, cheap, effective, rugged and safe adsorbent for multi-pesticide residues analysis of tea

Guicen Ma, Minglu Zhang, Li Zhu, Hongping Chen, Xin Liu, Chengyin Lu
PMID: 29198836   DOI: 10.1016/j.chroma.2017.11.044

Abstract

Amine-functional reduced graphene oxide (amine-rGO) with different carbon chain length amino groups were successfully synthesized. The graphene oxides (GO) reduction as well as amino grafting were achieved simultaneously in one step via a facile solvothermal synthetic strategy. The obtained materials were characterized by X-ray diffraction, Raman spectroscopy, Fourier-transform infrared spectrometry and X-ray photoelectron spectroscopy to confirm the modification of GO with different amino groups. The adsorption performance of catechins and caffeine from tea acetonitrile extracts on different amine functional rGO samples were evaluated. It was found that tributylamine-functional rGO (tri-BuA-rGO) exhibited the highest adsorption ability for catechins and caffeine compared to GO and other amino group functional rGO samples. It was worth to note that the adsorption capacity of catechins on tri-BuA-rGO was 11 times higher than that of GO (203.7mgg
vs 18.7mgg
). Electrostatic interaction, π-π interaction and surface hydrophilic-hydrophobic properties of tri-BuA-rGO played important roles in the adsorption of catechins as well as caffeine. The gravimetric analysis confirmed that the tri-BuA-rGO achieved the highest efficient cleanup preformance compared with traditional dispersive solid phase extraction (dSPE) adsorbents like primary-secondary amine (PSA), graphitized carbon black (GCB) or C18. A multi-pesticides analysis method based on tri-BuA-rGO is validated on 33 representative pesticides in tea using gas chromatography coupled to tandem mass spectrometry or high-performance liquid chromatography coupled with tandem mass spectrometry. The analysis method gave a high coefficient of determination (r
>0.99) for each pesticide and satisfactory recoveries in a range of 72.1-120.5%. Our study demonstrated that amine functional rGO as a new type of QuEChERS adsorbent is expected to be widely applied for analysis of pesticides at trace levels.


Sustainable nitrate-contaminated water treatment using multi cycle ion-exchange/bioregeneration of nitrate selective resin

Shelir Ebrahimi, Deborah J Roberts
PMID: 24095993   DOI: 10.1016/j.jhazmat.2013.09.025

Abstract

The sustainability of ion-exchange treatment processes using high capacity single use resins to remove nitrate from contaminated drinking water can be achieved by regenerating the exhausted resin and reusing it multiple times. In this study, multi cycle loading and bioregeneration of tributylamine strong base anion (SBA) exchange resin was studied. After each cycle of exhaustion, biological regeneration of the resin was performed using a salt-tolerant, nitrate-perchlorate-reducing culture for 48 h. The resin was enclosed in a membrane to avoid direct contact of the resin with the culture. The results show that the culture was capable of regenerating the resin and allowing the resin to be used in multiple cycles. The concentrations of nitrate in the samples reached a peak in first 0.5-1h after placing the resin in medium because of desorption of nitrate from resin with desorption rate of 0.099 ± 0.003 hr(-1). After this time, since microorganisms began to degrade the nitrate in the aqueous phase, the nitrate concentration was generally non-detectable after 10h. The average of calculated specific degradation rate of nitrate was -0.015 mg NO3(-)/mg VSS h. Applying 6 cycles of resin exhaustion/regeneration shows resin can be used for 4 cycles without a loss of capacity, after 6 cycles only 6% of the capacity was lost. This is the first published research to examine the direct regeneration of a resin enclosed in a membrane, to allow reuse without any disinfection or cleaning procedures.


Dispersive solid phase extraction combined with ion-pair ultra high-performance liquid chromatography tandem mass spectrometry for quantification of nucleotides in Lactococcus lactis

Olivera Magdenoska, Jan Martinussen, Jette Thykaer, Kristian Fog Nielsen
PMID: 23747533   DOI: 10.1016/j.ab.2013.05.023

Abstract

Analysis of intracellular metabolites in bacteria is of utmost importance for systems biology and at the same time analytically challenging due to the large difference in concentrations, multiple negative charges, and high polarity of these compounds. To challenge this, a method based on dispersive solid phase extraction with charcoal and subsequent analysis with ion-pair liquid chromatography coupled with electrospray ionization tandem mass spectrometry was established for quantification of intracellular pools of the 28 most important nucleotides. The method can handle extracts where cells leak during the quenching. Using a Phenyl-Hexyl column and tributylamine as volatile ion-pair reagent, sufficient retention and separation was achieved for mono-, di-, and triphosphorylated nucleotides. Stable isotope labeled nucleotides were used as internal standards for some analytes. The method was validated by determination of the recovery, matrix effects, accuracy, linearity, and limit of detection based on spiking of medium blank as well as standard addition to quenched Lactococcus lactis samples. For standard addition experiments, the isotope-labeled standards needed to be added in similar or higher concentrations as the analytes. L. lactis samples had an energy charge of 0.97 ± 0.001 which was consistent with literature, whereas some differences were observed compared with legacy data based on ³³P labeling.


Reversed-phase ion-pair ultra-high-performance-liquid chromatography-mass spectrometry for fingerprinting low-molecular-weight heparins

Derek J Langeslay, Elena Urso, Cristina Gardini, Annamaria Naggi, Giangiacomo Torri, Cynthia K Larive
PMID: 23352830   DOI: 10.1016/j.chroma.2013.01.011

Abstract

Heparin is a complex mixture of sulfated linear carbohydrate polymers. It is widely used as an antithrombotic drug, though it has been shown to have a myriad of additional biological activities. Heparin is often partially depolymerized in order to decrease the average molecular weight, as it has been shown that low molecular weight heparins (LMWH) possess more desirable pharmacokinetic and pharmacodynamic properties than unfractionated heparin (UFH). Due to the prevalence of LMWHs in the market and the emerging availability of generic LMWH products, it is important that analytical methods be developed to ensure the drug quality. This work explores the use of tributylamine (TrBA), dibutylamine (DBA), and pentylamine (PTA) as ion-pairing reagents in conjunction with acetonitrile and methanol modified mobile phases for reversed-phase ion-pairing ultraperformance liquid chromatography coupled to mass spectrometry (RPIP-UPLC-MS) for fingerprint analysis of LMWH preparations. RPIP-UPLC-MS fingerprints are presented and compared for tinzaparinand enoxaparin.


Insights into the mechanism of separation of heparin and heparan sulfate disaccharides by reverse-phase ion-pair chromatography

Christopher J Jones, Nellymar Membreno, Cynthia K Larive
PMID: 20004903   DOI: 10.1016/j.chroma.2009.11.064

Abstract

Reverse-phase ion-pair high performance liquid chromatography (RPIP-HPLC) and ultra-performance liquid chromatography (RPIP-UPLC) are increasingly popular chromatographic techniques for the separation of organic compounds. However, the fine details of the RPIP separation mechanism are still being debated. Many factors including type and concentration of the ion-pairing reagent, mobile phase pH, organic modifier, ionic strength, and stationary phase all play a role in the overall efficiency and optimization of ion-pairing separations. This study investigates the role that competition between ion-pairing reagents with different steric bulk and hydrophobicity plays in the separation of structural isomers of heparin and heparan sulfate (HS) disaccharides. In addition to providing insights into the mechanism by which RPIP-HPLC can resolve closely related disaccharides, the use of competition between ion-pairing agents could lead to new methods for the separation of larger heparin and HS oligosaccharides. This approach should also be applicable to the analysis of other compound classes, and could lead to a general approach for the chromatographic resolution of mixtures of charged analytes having similar structures.


Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides

Martin Enmark, Maria Rova, Jörgen Samuelsson, Eivor Örnskov, Fritz Schweikart, Torgny Fornstedt
PMID: 31020370   DOI: 10.1007/s00216-019-01813-2

Abstract

This study presents a systematic investigation of factors influencing the chromatographic separation of diastereomers of phosphorothioated pentameric oligonucleotides as model solutes. Separation was carried out under ion-pairing conditions using an XBridge C
column. For oligonucleotides with a single sulfur substitution, the diastereomer selectivity was found to increase with decreasing carbon chain length of the tertiary alkylamine used as an ion-pair reagent. Using an ion-pair reagent with high selectivity for diastereomers, triethylammonium, it was found the selectivity increased with decreased ion-pair concentration and shallower gradient slope. Selectivity was also demonstrated to be dependent on the position of the modified linkage. Substitutions at the center of the pentamer resulted in higher diastereomer selectivity compared to substitutions at either end. For mono-substituted oligonucleotides, the retention order and stereo configuration were consistently found to be correlated, with Rp followed by Sp, regardless of which linkage was modified. The type of nucleobase greatly affects the observed selectivity. A pentamer of cytosine has about twice the diastereomer selectivity of that of thymine. When investigating the retention of various oligonucleotides eluted using tributylammonium as the ion-pairing reagent, no diastereomer selectivity could be observed. However, retention was found to be dependent on both the degree and position of sulfur substitution as well as on the nucleobase. When analyzing fractions collected in the front and tail of overloaded injections, a significant difference was found in the ratio between Rp and Sp diastereomers, indicating that the peak broadening observed when using tributylammonium could be explained by partial diastereomer separation.


Improved design for high resolution electrospray ionization ion mobility spectrometry

M T Jafari
PMID: 19159776   DOI: 10.1016/j.talanta.2008.09.059

Abstract

An improved design for high resolution electrospray ionization ion mobility spectrometry (ESI-IMS) was developed by making some salient modifications to the IMS cell and its performance was investigated. To enhance desolvation of electrospray droplets at high sample flow rates in this new design, volume of the desolvation region was decreased by reducing its diameter and the entrance position of the desolvation gas was shifted to the end of the desolvation region (near the ion gate). In addition, the ESI source (both needle and counter electrode) was positioned outside of the heating oven of the IMS. This modification made it possible to use the instrument at higher temperatures, and preventing needle clogging in the electrospray process. The ion mobility spectra of different chemical compounds were obtained. The resolving power and resolution of the instrument were increased by about 15-30% relative to previous design. In this work, the baseline separation of the two adjacent ion peaks of morphine and those of codeine was achieved for the first time with resolutions of 1.5 and 1.3, respectively. These four ion peaks were well separated from each other using carbon dioxide (CO(2)) rather than nitrogen as the drift gas. Finally, the analytical parameters obtained for ethion, metalaxyl, and tributylamine indicated the high performance of the instrument for quantitative analysis.


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